1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a combination of fluorobenzyl, morpholino, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorobenzyl Intermediate: Starting with 4-fluorobenzyl chloride, it can be reacted with a suitable amine to form the fluorobenzyl intermediate.
Introduction of the Morpholino Group: The intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Coupling with Thiophene Derivative: Finally, the thiophene derivative is coupled with the intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-3-(2-morpholino-2-phenylethyl)urea: Similar structure but with a phenyl group instead of a thiophene group.
1-(4-Fluorobenzyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorobenzyl, morpholino, and thiophene groups can influence its reactivity, stability, and interaction with biological targets.
Biological Activity
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, with CAS number 1170814-51-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H22FN3O2S
- Molecular Weight : 363.5 g/mol
- Structural Characteristics : The compound features a fluorobenzyl group, a morpholino group, and a thiophene moiety, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
The mechanism of action for related compounds often involves:
- Enzyme Inhibition : Many urea derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
- Covalent Binding : The presence of electron-withdrawing groups (like fluorine) can enhance the reactivity of the compound towards nucleophiles in biological systems, potentially leading to covalent modifications of target proteins .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiophene ring and the morpholino group significantly influence the biological activity of urea derivatives. For example:
- Electron-Withdrawing Groups : The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the compound .
- Morpholino Substituents : Variations in morpholino groups can affect solubility and permeability, impacting bioavailability .
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that related compounds with similar structures exhibited dose-dependent inhibition of tumor growth in xenograft models. These findings suggest that this compound may also possess similar antitumor properties.
- In Vitro Studies : In vitro assays have shown that structurally related compounds induce significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular apoptosis .
Comparative Table of Biological Activities
Compound Name | CAS Number | Biological Activity | Mechanism |
---|---|---|---|
Urea Compound | 1170814-51-3 | Potential anticancer | Enzyme inhibition |
Benzothiazole | 15355884 | Antiproliferative | DNA adduct formation |
Thiazole Derivative | Various | Antimalarial | Inhibition of parasite growth |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-17(15-5-10-25-13-15)22-6-8-24-9-7-22/h1-5,10,13,17H,6-9,11-12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBJMFRTILZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.